Ciprofibrate-d6-O-β-Glucuronide
Description
Ciprofibrate-d6-O-β-Glucuronide is a stable isotope-labeled analog of Ciprofibrate-O-β-Glucuronide, a glucuronidated metabolite of the lipid-lowering drug ciprofibrate. It is synthesized by conjugating ciprofibrate-d6 (deuterated at six hydrogen positions) with β-D-glucuronic acid via an O-glycosidic bond. This compound serves as a critical reference standard in pharmacokinetic and metabolic studies, enabling precise quantification of ciprofibrate metabolites in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C₁₉H₁₆D₆Cl₂O₉, with a molecular weight of 471.32 g/mol . The deuterium labeling minimizes isotopic interference in analytical assays, enhancing specificity and accuracy .
Properties
Molecular Formula |
C₁₉H₁₆D₆Cl₂O₉ |
|---|---|
Molecular Weight |
471.32 |
Synonyms |
1-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoate]-β-D-glucopyranuronic Acid; Ciprofibrate glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
Ciprofibrate-d6-O-β-Glucuronide belongs to the acyl glucuronide family, characterized by esterification of carboxylic acid-containing drugs with glucuronic acid. Key structural distinctions include:
- Deuterium Labeling: Unlike non-deuterated analogs (e.g., clopidogrel acyl-β-D-glucuronide or opioid glucuronides), the six deuterium atoms in this compound reduce metabolic interference, making it ideal for tracer studies .
- Carboxylate Group : Similar to other acyl glucuronides, the carboxylate moiety in this compound enhances chemical reactivity, influencing hydrolysis and transacylation rates .
Table 1: Structural Comparison of Selected Acyl Glucuronides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|
| This compound | C₁₉H₁₆D₆Cl₂O₉ | 471.32 | Deuterated, fibrate-derived |
| Clopidogrel acyl-β-D-glucuronide | Not specified | Not reported | Antiplatelet drug metabolite |
| Buprenorphine glucuronide | C₂₉H₄₁NO₇ | 515.64 | Opioid metabolite |
| Di-methyl acyl glucuronide* | Not specified | Not reported | High stability (t₁/₂ = 23.3 h) |
Metabolic Pathways and Enzyme Specificity
This compound is formed via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation. In contrast, opioid glucuronides (e.g., buprenorphine glucuronide) are metabolized by UGT1A1 and UGT2B7 .
Key Metabolic Differences :
Stability and Reactivity
Acyl glucuronides are prone to hydrolysis and intramolecular rearrangement. Studies indicate:
- Reactivity Trends : this compound’s carboxylate group may accelerate transacylation but slow hydrolysis compared to glucosides .
- Half-Life : Di-methylated acyl glucuronides exhibit longer half-lives (23.3 h) than glucosides (16 h) . While this compound’s exact stability is unreported, its deuterium labeling may marginally enhance stability by reducing metabolic degradation .
Table 2: Kinetic Parameters of Acyl Glucuronides
| Compound | Hydrolysis Rate (kₕ) | Transacylation Rate (kₜ) | Half-Life (t₁/₂) |
|---|---|---|---|
| This compound* | Not reported | Not reported | Not reported |
| Di-methyl acyl glucuronide | Low | Moderate | 23.3 h |
| Mono-methyl acyl glucoside | High | Low | 16 h |
*Inferred from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
